1-(azetidin-3-yl)-1H-1,2,3,4-tetrazolehydrochloride
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Overview
Description
1-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride is a heterocyclic compound that features both azetidine and tetrazole rings Azetidine is a four-membered ring containing three carbon atoms and one nitrogen atom, while tetrazole is a five-membered ring with four nitrogen atoms
Preparation Methods
The synthesis of 1-(azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of azetidine derivatives, which can be synthesized through aza-Michael addition reactions. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the tetrazole ring, often involving cyclization reactions under specific conditions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also explored to make the process more sustainable .
Chemical Reactions Analysis
1-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tetrazole ring may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride can be compared to other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring but may lack the tetrazole ring, resulting in different chemical properties and applications.
Tetrazole derivatives: These compounds contain the tetrazole ring but may have different substituents, affecting their reactivity and biological activity.
Imidazole derivatives: These compounds have a five-membered ring with two nitrogen atoms and are known for their broad range of biological activities.
The uniqueness of 1-(azetidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride lies in the combination of the azetidine and tetrazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2825011-69-4 |
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Molecular Formula |
C4H8ClN5 |
Molecular Weight |
161.59 g/mol |
IUPAC Name |
1-(azetidin-3-yl)tetrazole;hydrochloride |
InChI |
InChI=1S/C4H7N5.ClH/c1-4(2-5-1)9-3-6-7-8-9;/h3-5H,1-2H2;1H |
InChI Key |
REPHUGYUEYUSLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=NN=N2.Cl |
Origin of Product |
United States |
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